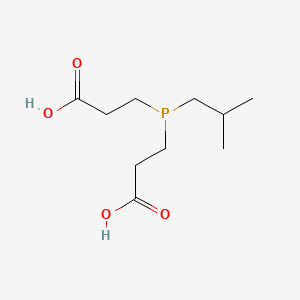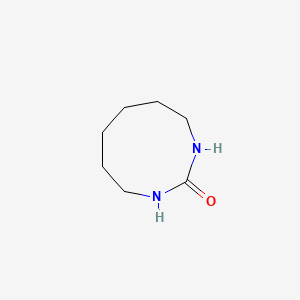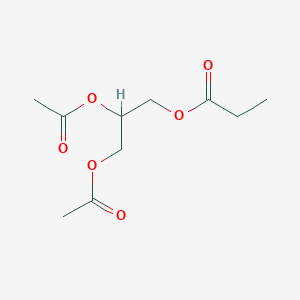
Tetraeuropium hexaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraeuropium hexaphosphate is a chemical compound with the molecular formula Eu₄O₂₄P₆ It is composed of europium, oxygen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraeuropium hexaphosphate typically involves the reaction of europium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity europium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraeuropium hexaphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state europium compounds.
Reduction: It can be reduced to lower oxidation state europium compounds.
Substitution: The phosphate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as chloride or nitrate can be introduced through reactions with corresponding acids or salts.
Major Products Formed
The major products formed from these reactions include various europium oxides, phosphates, and substituted europium compounds
Scientific Research Applications
Tetraeuropium hexaphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other europium compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: this compound is used in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which tetraeuropium hexaphosphate exerts its effects involves the interaction of europium ions with specific molecular targets. In biological systems, europium ions can bind to proteins and nucleic acids, affecting their structure and function. The compound’s unique electronic properties make it useful in various applications, including imaging and diagnostics.
Comparison with Similar Compounds
Similar Compounds
- Europium(III) chloride (EuCl₃)
- Europium(III) nitrate (Eu(NO₃)₃)
- Europium(III) acetate (Eu(CH₃COO)₃)
Uniqueness
Tetraeuropium hexaphosphate is unique due to its specific phosphate groups and the resulting electronic properties. Unlike other europium compounds, it has distinct applications in phosphor technology and biological imaging. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
93962-88-0 |
|---|---|
Molecular Formula |
Eu4O24P6-6 |
Molecular Weight |
1177.68 g/mol |
IUPAC Name |
europium(3+);hexaphosphate |
InChI |
InChI=1S/4Eu.6H3O4P/c;;;;6*1-5(2,3)4/h;;;;6*(H3,1,2,3,4)/q4*+3;;;;;;/p-18 |
InChI Key |
JNVSUEZEMHJCIZ-UHFFFAOYSA-A |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


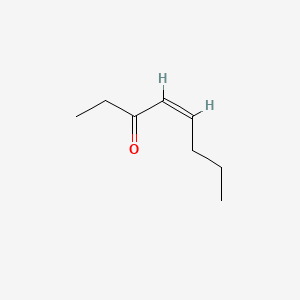
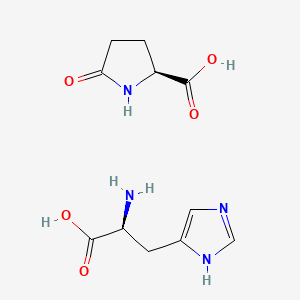
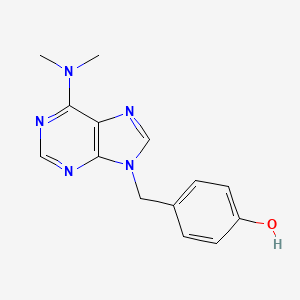
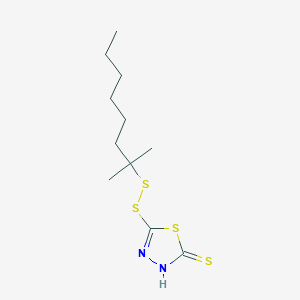


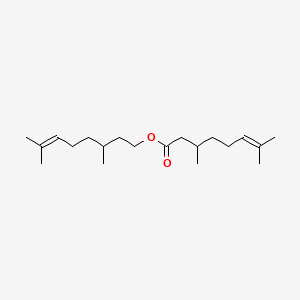
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)

